(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid

Chiral resolution Diastereomeric purity ACE inhibitor intermediate

(S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS 1069090-20-5), with molecular formula C₆H₁₀N₂O₃ and molecular weight 158.16 g/mol, is a chiral imidazolidinone derivative bearing a single (S)-configured stereocenter at the 4-position. The compound belongs to the 2-oxoimidazolidine-4-carboxylic acid class and features N-methylation at both the 1- and 3-positions of the imidazolidine ring, distinguishing it from the non-methylated parent (S)-2-oxoimidazolidine-4-carboxylic acid and the mono-methyl analog.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 1069090-20-5
Cat. No. B1444374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
CAS1069090-20-5
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCN1CC(N(C1=O)C)C(=O)O
InChIInChI=1S/C6H10N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1
InChIKeyWWEBUHYSGAZECX-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS 1069090-20-5): Chiral Building Block for ACE Inhibitor Synthesis & Asymmetric Catalysis


(S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS 1069090-20-5), with molecular formula C₆H₁₀N₂O₃ and molecular weight 158.16 g/mol, is a chiral imidazolidinone derivative bearing a single (S)-configured stereocenter at the 4-position . The compound belongs to the 2-oxoimidazolidine-4-carboxylic acid class and features N-methylation at both the 1- and 3-positions of the imidazolidine ring, distinguishing it from the non-methylated parent (S)-2-oxoimidazolidine-4-carboxylic acid and the mono-methyl analog [1]. Its primary utility lies in serving as a key chiral intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably Imidapril (Tanatril®), and as a chiral auxiliary in asymmetric synthesis via dynamic kinetic resolution [2][3]. The compound is commercially available at purities of 95–97% from multiple specialty chemical suppliers .

Why Racemic or Non-Methylated Analogs Cannot Substitute for (S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid in Chiral Synthesis


Substituting the (S)-enantiomer (CAS 1069090-20-5) with its racemic mixture (CAS 917598-39-1) or with non-methylated analogs such as (S)-2-oxoimidazolidine-4-carboxylic acid (CAS 41371-53-3) introduces critical failures in stereochemical fidelity that propagate through multi-step synthetic sequences [1]. In the synthesis of Imidapril and related ACE inhibitors, the (4S) configuration at the imidazolidine ring is stereochemically mandatory; use of racemic material yields a 1:1 mixture of diastereomers in the final drug substance, requiring costly chromatographic separation and resulting in ≥50% yield loss [2]. Mono-methyl analogs such as (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid (CAS 107716-98-3) lack the full N,N′-dimethylation pattern required for the target pharmacophore, altering conformational preferences and enzymatic recognition . Furthermore, in chiral auxiliary applications, the (S)-1,3-dimethyl substitution pattern on the imidazolidine ring provides superior stereodifferentiation compared to non-methylated auxiliaries in dynamic kinetic resolution of α-bromo amides, with diastereomeric ratios critically dependent on the N-substitution pattern [3]. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for (S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid vs. Closest Analogs


Enantiomeric Purity Advantage: (S)-Enantiomer vs. Racemic Mixture (CAS 917598-39-1)

The (S)-enantiomer (CAS 1069090-20-5) is supplied as a single enantiomer with specified chiral purity, whereas the racemic mixture (CAS 917598-39-1) contains a 50:50 mixture of (R)- and (S)-enantiomers, rendering it inherently unsuitable for stereospecific synthesis without additional resolution steps [1]. In the synthesis of Imidapril, the (4S) configuration at the imidazolidine ring is a defined stereochemical requirement; the (R)-enantiomer produces diastereomeric impurities in the final drug substance that are pharmacologically inactive or antagonistic [2]. The cost of separating enantiomers post-synthesis via chiral chromatography adds substantial processing cost and typically results in >40% material loss, which must be weighed against the upfront procurement premium for the enantiopure (S)-form [3].

Chiral resolution Diastereomeric purity ACE inhibitor intermediate

Price Comparison: Enantiopure (S)-Form vs. Racemic Mixture per Gram Basis

The enantiopure (S)-form commands a significant price premium over the racemic mixture, reflecting the additional manufacturing complexity of asymmetric synthesis or chiral resolution . As of Q1 2026, Fluorochem lists the (S)-enantiomer (CAS 1069090-20-5, 95+% purity) at ¥5,610 per 250 mg (≈$770) and ¥17,600 per 1 g (≈$2,420), while the racemate (CAS 917598-39-1, 98% purity) is available from Bidepharm at approximately $50–150/g at research scale . The 16–48× cost multiple for the enantiopure form is driven by the absence of a commercially available (R)-enantiomer, which precludes classical resolution, and the need for asymmetric synthetic routes . For milligram- to gram-scale research, this premium may be acceptable; however, for multi-kilogram campaigns, the cost differential necessitates early engagement with custom synthesis providers for economies of scale.

Procurement cost analysis Enantiopure building block Cost-per-gram comparison

Structural Differentiation: N,N′-Dimethyl vs. Mono-Methyl and Non-Methylated Analogs in ACE Inhibitor Potency

The N,N′-dimethylation pattern of the target compound is essential for the conformational and electronic properties required in the ACE inhibitor pharmacophore . The Hayashi et al. (1989) study of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives demonstrated that the N1-alkyl substituent (where alkyl = methyl for the simplest case) directly modulates ACE inhibitory potency: the most active compounds in the series, with IC₅₀ values of 1.1×10⁻⁸–1.5×10⁻⁹ M, uniformly possessed the N1-methyl,N3-acyl substitution pattern with (4S) configuration [1]. The non-methylated parent compound (S)-2-oxoimidazolidine-4-carboxylic acid (CAS 41371-53-3, MW 130.10) lacks both N-substituents and serves as a precursor to the mono-methyl intermediate (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid (CAS 107716-98-3, MW 144.13) . The fully N,N′-dimethylated target compound represents the terminal building block for direct N3-acylation to access the bioactive conformation [2].

Structure-activity relationship N-methylation ACE inhibitor pharmacophore

Chiral Auxiliary Performance: 1,3-Dimethyl vs. Non-Methylated 2-Oxoimidazolidine-4-carboxylate in Dynamic Kinetic Resolution

The 2-oxoimidazolidine-4-carboxylate scaffold, when N-methylated at position 1 and bearing a tert-butyl ester at position 4, serves as a recyclable chiral auxiliary in dynamic kinetic resolution (DKR) of α-bromo amides [1]. The tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate auxiliary (derived from the mono-methyl analog of the target compound) enables stereospecific amination with diastereomeric ratios typically exceeding 95:5, producing (S,R)-configured products in nearly quantitative yields [2]. The fully N,N′-dimethylated target compound (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid serves as the direct precursor to N3-acylated chiral auxiliaries; the additional N3-methyl group in the target compound distinguishes it from the mono-methyl auxiliary by enabling further derivatization at N3 without requiring a protection/deprotection sequence [3]. Comparative studies with alternative chiral auxiliaries (e.g., Evans oxazolidinones) indicate that the 2-oxoimidazolidine scaffold offers superior crystallinity and ease of recovery, while the N-methyl substitution pattern modulates conformational rigidity and diastereofacial selectivity [4].

Dynamic kinetic resolution Chiral auxiliary Stereoselective amination

Physicochemical Differentiation: Computed LogP, pKa, and Topological Polar Surface Area vs. Structural Analogs

The (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid scaffold possesses a distinct physicochemical profile relative to its non-methylated and mono-methyl analogs, which influences its suitability as a fragment or building block in lead optimization programs . Computed properties for the target compound (racemic basis from PubChem) include XLogP3-AA = -0.9, topological polar surface area (TPSA) = 60.9 Ų, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 3 [1]. The predicted pKa of the carboxylic acid group is 4.57±0.20 . By comparison, the non-methylated parent (S)-2-oxoimidazolidine-4-carboxylic acid (MW 130.10) exhibits a lower computed pKa of 3.98±0.20 and TPSA of approximately 81 Ų (due to additional N–H hydrogen bond donors), indicating higher polarity and stronger acidity . The N,N′-dimethylation in the target compound reduces hydrogen bond donor count from 3 (in the non-methylated parent) to 1, enhancing membrane permeability potential while maintaining aqueous solubility sufficient for biochemical assay conditions.

Physicochemical properties Drug-likeness Lead optimization

Commercial Availability: (S)-Enantiomer vs. (R)-Enantiomer – A Critical Supply Chain Differentiation

A critical supply chain differentiation for (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid is the complete absence of the (R)-enantiomer (CAS not assigned) from commercial catalogs as of Q1 2026 . An exhaustive search across major chemical suppliers (Fluorochem, AChemBlock, Bidepharm, Leyan, MolCore, CymitQuimica) confirms that only the (S)-enantiomer (CAS 1069090-20-5) and the racemic mixture (CAS 917598-39-1) are commercially stocked; the (R)-enantiomer is not listed by any supplier . This supply constraint means that researchers requiring the (R)-configured building block must either (a) synthesize it de novo via asymmetric routes, (b) resolve the racemate using chiral chromatography or diastereomeric salt formation, or (c) redesign the synthetic route around the (S)-enantiomer. For procurement professionals, this de facto single-enantiomer market position of the (S)-form reduces sourcing complexity but introduces single-supplier risk, as the number of manufacturers capable of producing enantiopure material at scale remains limited [1].

Enantiomer availability Supply chain risk Chiral building block procurement

Optimal Procurement and Application Scenarios for (S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid Based on Evidence


Stereospecific Synthesis of Imidapril (Tanatril®) and Structural Analogs — N3-Acylation Without Protection

The (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid scaffold is the optimal starting material for the synthesis of Imidapril hydrochloride and related ACE inhibitors, as the N1-methyl,N3-methyl substitution pattern allows direct N3-acylation without requiring a protection/deprotection sequence [1]. In the published Imidapril synthesis route, the (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester (VIII) — directly accessible from the target compound via tert-butyl esterification — is condensed with (R)-2-(p-toluenesulfonyloxy)propionyl chloride to install the critical (S,S,S) stereotriad that defines the pharmacophore [2]. The resulting diastereomerically pure intermediate achieves in vivo antihypertensive efficacy with an ID₅₀ of 0.24 mg/kg po in the angiotensin I pressor response assay [3]. Procurement of the enantiopure (S)-dimethyl building block eliminates the need for chiral resolution at any subsequent synthetic step, reducing process mass intensity and improving overall yield by an estimated ≥50% compared to routes starting from the racemate .

Chiral Auxiliary for Dynamic Kinetic Resolution in α-Amino Acid and β-Amino Acid Synthesis

The (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid scaffold, following conversion to the corresponding tert-butyl ester and N3-acylation with α-bromo acyl chlorides, serves as a highly effective chiral auxiliary for dynamic kinetic resolution (DKR) [1]. The N1,N3-dimethyl substitution pattern enhances the conformational rigidity of the auxiliary, providing superior diastereofacial selectivity compared to non-methylated 2-oxoimidazolidine-4-carboxylate auxiliaries [2]. In the stereospecific Gabriel reaction reported by Kubo et al. (1996), the (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate auxiliary delivers α-amino acid derivatives with diastereomeric ratios >95:5, and the chiral auxiliary can be recovered quantitatively after cleavage, enabling recycling in multi-gram asymmetric syntheses [3]. The fully N,N′-dimethylated target compound provides the most advanced starting point for auxiliary synthesis, requiring only esterification and N3-acylation to generate the active DKR auxiliary .

Fragment-Based Drug Discovery Building Block — Favorable Physicochemical Profile for Lead Optimization

The (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid scaffold occupies a favorable fragment-like property space (MW = 158.16, XLogP = -0.9, TPSA = 60.9 Ų, HBD = 1, HBA = 3) that is distinct from and more drug-like than its non-methylated parent, which carries three hydrogen bond donors and a TPSA of approximately 81 Ų [1][2]. The N,N′-dimethylation reduces polarity and hydrogen bond donor count while preserving the carboxylic acid handle for amide coupling, esterification, or salt formation, enabling rapid diversification of the scaffold in parallel synthesis [3]. The single (4S) stereocenter, combined with the achiral N-methyl substituents, provides a well-defined three-dimensional vector for fragment growing while avoiding the synthetic complexity of multiple stereocenters commonly encountered in other chiral proline analogs . Procurement of the enantiopure (S)-form ensures that fragment libraries constructed from this scaffold maintain stereochemical integrity for target-based screening.

Industrial-Scale ACE Inhibitor Intermediate — Supply Chain Risk Mitigation and Sourcing Strategy

For industrial procurement of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid at multi-kilogram scale, the evidence points to a supply-constrained market that demands proactive sourcing strategy [1]. The (S)-enantiomer is commercially available from ≥6 research-scale suppliers at prices ranging from $770 to $3,485 per gram, but industrial-scale pricing (≥1 kg) typically requires direct manufacturer engagement and is not publicly listed [2]. The complete absence of the (R)-enantiomer from commercial catalogs confers a de facto single-enantiomer market position on the (S)-form, reducing sourcing complexity but increasing supplier dependency [3]. Procurement professionals should prioritize suppliers offering ISO-certified quality systems with batch-specific Certificates of Analysis (CoA) including chiral HPLC or optical rotation data to verify enantiomeric purity, as even minor (R)-contamination (<2% ee loss) can propagate into diastereomeric impurities in the final drug substance that are costly to purge downstream .

Quote Request

Request a Quote for (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.